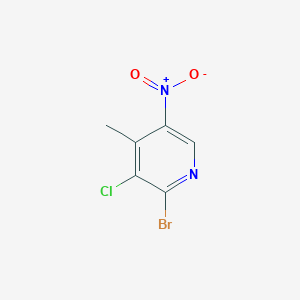

2-Bromo-3-chloro-4-methyl-5-nitropyridine

Description

Significance of Pyridine (B92270) Derivatives in Chemical Synthesis

Pyridine scaffolds are of immense interest in medicinal chemistry research and are integral to the development of new therapeutic agents. nih.gov The pyridine ring is a structural component in a multitude of compounds, ranging from natural products like vitamins and alkaloids to a significant number of synthetic pharmaceuticals. lifechemicals.com In fact, pyridine is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. lifechemicals.com Their prevalence stems from their ability to serve as versatile precursors for agrochemicals and pharmaceuticals. nih.gov The diverse biological activities exhibited by pyridine derivatives, including antifungal, antibacterial, antiviral, and anticancer properties, underscore their importance in drug design and discovery. nih.govresearchgate.netresearchgate.net

Overview of Halogenated and Nitrated Pyridine Scaffolds in Organic Chemistry

The introduction of halogen and nitro groups onto the pyridine ring significantly enhances its chemical reactivity and utility as a synthetic intermediate. innospk.comindiamart.com Halogenated pyridines are crucial intermediates in the synthesis of various biocides. youtube.com The electron-deficient nature of the pyridine ring generally makes electrophilic substitution reactions, such as nitration, challenging to perform, often requiring harsh conditions. youtube.comresearchgate.net

Conversely, the presence of an electron-withdrawing nitro group facilitates nucleophilic aromatic substitution reactions, making nitropyridines valuable precursors for a wide array of complex bioactive molecules. nih.govnih.gov The combination of halogen atoms and nitro groups on a pyridine scaffold creates a polyfunctionalized molecule with multiple reactive sites. This allows for a variety of chemical modifications, such as cross-coupling and nucleophilic substitution reactions, making these compounds highly valuable building blocks in organic synthesis. indiamart.com

Research Significance of 2-Bromo-3-chloro-4-methyl-5-nitropyridine within Pyridine Chemistry

Within the diverse family of substituted pyridines, this compound stands out as a compound of significant research interest due to its highly functionalized structure. Its chemical identity is detailed in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1805519-05-4 |

| Molecular Formula | C6H4BrClN2O2 |

| InChI Key | RSGXPPFPPGSPOR-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

The research significance of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecular architectures. The pyridine ring is substituted with four different functional groups: a bromo, a chloro, a methyl, and a nitro group. This polyfunctional nature provides multiple reactive handles for chemists to exploit in designing synthetic pathways.

Detailed research has outlined a synthetic route to this class of compounds. The synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089), an isomer and likely the same compound under a different naming convention, proceeds from 3-bromo-4-methyl-5-nitropyridin-2-ol. rsc.orgchemdad.com The process involves the reaction of the starting material with phosphorus oxychloride (POCl₃) in acetonitrile (B52724) (CH₃CN) at an elevated temperature. rsc.orgchemdad.com This specific transformation highlights a key method for converting hydroxypyridines into their more reactive chloro-substituted counterparts, a common strategy in pyridine chemistry. The reaction resulted in an 88% yield of the product. rsc.org

The strategic placement of two different halogen atoms (bromo and chloro) alongside an electron-withdrawing nitro group makes this compound a highly activated substrate for nucleophilic substitution reactions. This allows for selective and sequential displacement of the leaving groups, enabling the controlled introduction of various functionalities to build complex target molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chloro-4-methyl-5-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c1-3-4(10(11)12)2-9-6(7)5(3)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGXPPFPPGSPOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1[N+](=O)[O-])Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 Chloro 4 Methyl 5 Nitropyridine

Retrosynthetic Analysis of 2-Bromo-3-chloro-4-methyl-5-nitropyridine

A retrosynthetic analysis of this compound allows for the deconstruction of the target molecule into simpler, more readily available starting materials. The analysis begins with the disconnection of the functional groups—bromo, chloro, methyl, and nitro—from the pyridine (B92270) core. amazonaws.comyoutube.com

The primary disconnections to consider are the C-Br, C-Cl, C-N (nitro), and C-C (methyl) bonds. Given the electronic nature of the pyridine ring, which is electron-deficient, electrophilic aromatic substitution reactions are generally challenging and often require harsh conditions. nih.govyoutube.com Therefore, the sequence of introducing these groups is critical.

A plausible retrosynthetic pathway would involve the following key steps:

Functional Group Interconversion (FGI): The bromo and chloro groups can be envisioned as being introduced via halogenation reactions. The nitro group is typically installed via nitration.

C-N Disconnection: The nitro group can be disconnected to a precursor pyridine ring, which would undergo nitration. The directing effects of the existing substituents will be crucial at this stage.

C-Halogen Disconnections: The bromo and chloro groups can be disconnected, leading to a substituted methylpyridine precursor. The regioselectivity of halogenation on a substituted pyridine ring is a key consideration. chemrxiv.orgmountainscholar.org

C-C Disconnection: The methyl group could be introduced through various methods, or the synthesis could start from a pre-methylated pyridine or a precursor that allows for the construction of the substituted pyridine ring.

This analysis suggests that a forward synthesis would likely involve the construction of a substituted methylpyridine ring, followed by sequential halogenation and nitration, with careful consideration of the order of these steps to achieve the desired regiochemistry.

Direct Synthetic Approaches to this compound

Direct synthetic approaches to this compound would involve the stepwise introduction of the bromine, chlorine, and nitro functionalities onto a 4-methylpyridine (B42270) precursor.

Strategic Introduction of Halogens and Nitro Group

The introduction of halogens and a nitro group onto a pyridine ring requires careful strategic planning due to the ring's electron-deficient nature. nih.gov

Nitration: Direct nitration of pyridine itself is notoriously difficult, often resulting in low yields. researchgate.netresearchgate.net However, the presence of activating groups can facilitate this reaction. For a 4-methylpyridine precursor, the introduction of the nitro group would need to be directed to the 5-position. This can be influenced by the presence of other substituents.

Halogenation: The halogenation of pyridines can also be challenging and may require high temperatures or the use of specific halogenating agents. youtube.comresearchgate.net The regioselectivity is governed by the electronic properties of the substituents already on the ring. For the target molecule, selective introduction of bromine at the 2-position and chlorine at the 3-position would be a significant challenge. A common strategy to control the position of halogenation is the use of pyridine N-oxides, which can activate the ring towards electrophilic substitution at the 2- and 4-positions. nih.gov

A potential synthetic sequence could involve:

Nitration of a suitable 4-methylpyridine derivative. The timing of nitration is critical. Nitrating too early might deactivate the ring towards subsequent halogenations, while nitrating too late might be hindered by steric crowding.

Sequential Halogenation. The introduction of bromine and chlorine would need to be highly regioselective. This might be achieved through directed ortho-metalation strategies or by exploiting the differing reactivity of various positions on a pre-functionalized pyridine ring.

Stereochemical Control in Alkyl Group Introduction

In the context of this compound, the methyl group is attached to an aromatic pyridine ring. As the carbon atom of the methyl group and the carbon atom of the pyridine ring to which it is attached are sp2 and sp3 hybridized respectively, and there are no chiral centers in the molecule, there are no stereochemical considerations for the introduction of the alkyl group. The synthesis would focus on the regioselective introduction of the methyl group, not its stereochemistry.

Synthetic Routes for Positional Isomers and Analogues Relevant to this compound

The synthesis of positional isomers can provide valuable insights into the potential routes for the target molecule. The synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) is well-documented and offers a template for the strategic functionalization of a substituted pyridine ring.

Synthesis of 3-Bromo-2-chloro-4-methyl-5-nitropyridine from Pyridin-2-ol Precursors

A known synthetic route to 3-bromo-2-chloro-4-methyl-5-nitropyridine starts from 4-methyl-5-nitropyridin-2-ol. rsc.org This multi-step synthesis highlights the strategic use of a pyridin-2-ol precursor to control the regiochemistry of subsequent reactions.

The key steps are as follows:

Bromination of the Pyridin-2-ol: 4-Methyl-5-nitropyridin-2-ol is first brominated to yield 3-bromo-4-methyl-5-nitropyridin-2-ol. This reaction proceeds with high yield. rsc.org

Chlorination/Dehydroxylation: The resulting pyridin-2-ol is then treated with a chlorinating agent such as phosphorus oxychloride (POCl3) to replace the hydroxyl group with a chlorine atom, affording the desired 3-bromo-2-chloro-4-methyl-5-nitropyridine. rsc.orgchemdad.com

This synthetic approach is summarized in the table below:

| Step | Starting Material | Reagents and Conditions | Product | Yield |

| 1 | 4-Methyl-5-nitropyridin-2-ol | Bromine, Acetic Acid | 3-bromo-4-methyl-5-nitropyridin-2-ol | 91% rsc.org |

| 2 | 3-bromo-4-methyl-5-nitropyridin-2-ol | POCl3, Acetonitrile (B52724), 75 °C | 3-bromo-2-chloro-4-methyl-5-nitropyridine | 88% rsc.org |

General Methodologies for Substituted Nitropyridines

The synthesis of substituted nitropyridines is a broad field with several established methodologies. researchgate.net

Nitration of Substituted Pyridines: While direct nitration of pyridine is inefficient, the presence of electron-donating groups can facilitate the reaction and direct the nitro group to specific positions. Conversely, electron-withdrawing groups deactivate the ring. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): Nitropyridines are activated towards nucleophilic aromatic substitution. mdpi.com A nitro group can be displaced by a nucleophile, or it can activate other leaving groups on the ring for substitution. This is a powerful method for introducing a variety of functional groups.

Synthesis from Acyclic Precursors: Substituted pyridine rings can be constructed from acyclic precursors through various condensation reactions. This approach allows for the incorporation of the desired substitution pattern from the outset.

Functional Group Interconversion: Existing functional groups on a pyridine ring can be converted into other groups. For example, an amino group can be converted to a bromo or chloro group via a Sandmeyer-type reaction. orgsyn.org

These general methodologies provide a toolbox for the synthetic chemist to design routes to complex substituted pyridines like this compound. The choice of method will depend on the availability of starting materials, the desired regiochemistry, and the compatibility of the functional groups.

Electrophilic Nitration of Substituted Pyridines

Direct nitration of the pyridine ring is a notoriously challenging reaction. The lone pair of electrons on the ring's nitrogen atom makes it basic, causing it to react with the acid catalysts typically used in nitration reactions. This protonation results in the formation of a pyridinium (B92312) ion, which is highly electron-deficient and thus strongly deactivated towards electrophilic attack. kochi-tech.ac.jp Consequently, forcing conditions are often required, which can lead to low yields and lack of selectivity. kochi-tech.ac.jp

To overcome these challenges, specialized nitrating agents have been developed. One of the more effective methods involves the use of dinitrogen pentoxide (N₂O₅) in an organic solvent or liquid sulfur dioxide. researchgate.netntnu.no The reaction mechanism is believed to proceed through an initial attack of the pyridine nitrogen on the nitronium ion (NO₂⁺) source, forming an N-nitropyridinium salt intermediate. ntnu.no This intermediate can then undergo a rearrangement, such as a nih.govchemdad.com sigmatropic shift, to move the nitro group from the nitrogen atom to a carbon atom on the ring, typically the 3-position (meta-position), followed by rearomatization to yield the nitropyridine product. researchgate.netntnu.no

Table 1: Comparison of Nitration Conditions for Pyridine Derivatives

| Nitrating Agent | Conditions | Typical Position of Nitration | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | High Temperature | 3-position | Very Low |

| N₂O₅ in SO₂ | Low Temperature | 3-position | Good |

This table presents generalized data for the nitration of pyridine itself. Yields and regioselectivity can vary significantly based on the specific substituents already present on the pyridine ring.

Nucleophilic Aromatic Substitution in Pyridine Ring Formation

Nucleophilic aromatic substitution (SNAr) is a powerful strategy for functionalizing pyridine rings, particularly when they are substituted with strong electron-withdrawing groups, such as a nitro group. libretexts.org These groups activate the ring towards attack by nucleophiles by stabilizing the negative charge of the intermediate Meisenheimer complex. libretexts.org Unlike electrophilic substitutions, which are hindered by the pyridine nitrogen, nucleophilic substitutions are often facilitated by it.

A common application of this methodology is the replacement of a leaving group, such as a halogen or a hydroxyl group (after conversion to a better leaving group), with another nucleophile. For instance, a synthetic route for the related isomer, 3-bromo-2-chloro-4-methyl-5-nitropyridine, demonstrates this principle effectively. The synthesis starts with 3-bromo-4-methyl-5-nitropyridin-2-ol, which is treated with phosphorus oxychloride (POCl₃). chemdad.comrsc.org In this reaction, the hydroxyl group is converted into a better leaving group, which is subsequently displaced by a chloride ion from the POCl₃, yielding the 2-chloro substituted product in high yield. chemdad.comrsc.org

Table 2: Example of Nucleophilic Aromatic Substitution

| Starting Material | Reagent | Product | Yield | Reference |

|---|

This type of reaction is crucial for introducing chloro substituents onto an activated pyridine framework and highlights the utility of SNAr in building polyfunctionalized pyridines.

Another variant is the Vicarious Nucleophilic Substitution (VNS), where a carbanion bearing a leaving group attacks the electron-deficient ring at a hydrogen-bearing carbon, followed by base-induced elimination to achieve formal substitution of a hydrogen atom. nih.govacs.org

Ring Transformation Strategies for Nitropyridine Frameworks

Ring transformation reactions offer a fundamentally different and highly versatile approach to constructing complex pyridine systems. nih.gov Instead of building substituents onto a pre-formed ring, this strategy involves converting one heterocyclic system into another, often in a "scrap and build" fashion. nih.gov This method is particularly useful for synthesizing polysubstituted compounds that are not easily accessible through more traditional routes. researchgate.net

A prominent example involves the use of 1-methyl-3,5-dinitro-2-pyridone as a substrate. nih.gov This molecule is highly electron-deficient and contains a good leaving group, making it an ideal candidate for nucleophilic-type ring transformations. nih.gov In a three-component ring transformation (TCRT), dinitropyridone can react with a ketone and an ammonia (B1221849) source (such as ammonia or ammonium (B1175870) acetate). kochi-tech.ac.jpnih.gov The dinitropyridone effectively acts as a synthetic equivalent of the unstable nitromalonaldehyde. nih.gov This process allows for the construction of a new, highly functionalized nitropyridine ring, with the substituents determined by the choice of the ketone starting material. nih.gov

This methodology provides a powerful pathway to a wide array of nitropyridine derivatives, as the ketone component can be varied to install different substituents onto the final pyridine framework. nih.gov

Purification and Isolation Techniques for Polyfunctionalized Pyridines

The successful synthesis of a target compound like this compound is contingent upon its effective purification and isolation from the reaction mixture. Given the often solid nature and polarity of polyfunctionalized pyridines, a combination of standard laboratory techniques is employed.

A common initial step involves quenching the reaction mixture, frequently by pouring it into a large volume of ice-water. rsc.org This can induce the precipitation of the solid product, which can then be collected by filtration. The crude solid is typically washed with water to remove inorganic salts and other water-soluble impurities. rsc.orgchemicalbook.com

For non-crystalline or impure products, solvent extraction is a standard procedure. The aqueous mixture is extracted with an organic solvent such as ethyl acetate (B1210297) (EtOAc). nih.gov The combined organic layers are then washed with water or brine to remove residual impurities, dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄), and filtered. chemicalbook.comnih.gov The solvent is subsequently removed under reduced pressure to yield the crude product. nih.gov

Final purification is most commonly achieved through silica (B1680970) gel column chromatography. nih.gov This technique separates the desired compound from byproducts and unreacted starting materials based on differences in polarity. A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, is used to move the compounds through the stationary phase at different rates. nih.gov

In some cases, after initial isolation, the product may be further purified by stripping with a solvent like toluene (B28343) at elevated temperatures to remove residual volatile impurities before final drying in vacuo. rsc.org

Table 3: Common Purification Steps for Polyfunctionalized Pyridines

| Technique | Purpose | Example Application |

|---|---|---|

| Precipitation/Crystallization | Initial isolation of solid products from the reaction mixture. | Pouring the reaction mixture into ice-water to precipitate the product. rsc.org |

| Filtration | Separation of a solid product from a liquid. | Isolating the precipitate formed after quenching the reaction. rsc.org |

| Solvent Extraction | Separating the product from aqueous solutions or suspensions. | Using ethyl acetate to extract the compound from a brine solution. nih.gov |

| Washing | Removing residual salts and water-soluble impurities. | Washing the organic layer with brine. nih.gov |

| Drying | Removing residual water from the organic solvent. | Using anhydrous Na₂SO₄ to dry the ethyl acetate solution. nih.gov |

| Column Chromatography | Final purification based on polarity differences. | Purifying the crude product on a silica gel column. nih.gov |

Reactivity and Transformations of 2 Bromo 3 Chloro 4 Methyl 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways

The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the C5-nitro group, predisposes the molecule to undergo nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is key to the reaction's feasibility and regioselectivity.

In polysubstituted halopyridines, the site of nucleophilic attack is determined by the position of the leaving group relative to the activating groups (the ring nitrogen and the nitro group). Halogens located at the 2- and 4-positions (ortho and para to the ring nitrogen) are significantly more activated towards displacement than halogens at the 3- or 5-positions. uoanbar.edu.iqyoutube.com The electron-withdrawing nitro group further activates positions ortho and para to it. wikipedia.orglibretexts.org

In the analogous compound, 3-Bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) , the chlorine atom is at the C2 position, which is both ortho to the bromine and para to the C5-nitro group (relative to the ring nitrogen's influence). The bromine atom is at the C3 position, which is meta to the nitro group. The C2 and C6 positions of the pyridine ring are inherently more electron-deficient and thus more susceptible to nucleophilic attack. uoanbar.edu.iq Consequently, nucleophilic attack is predicted to occur preferentially at the C2 position, leading to the selective displacement of the chloride ion. This is consistent with observed reactions where 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine (B43025) react with nucleophiles to displace the C2 chlorine. rsc.org

While the typical leaving group ability in SNAr reactions where the initial attack is rate-determining is F > Cl > Br > I, the reactivity is primarily dictated by the position of the halogen on the activated pyridine ring. nih.gov Therefore, the C2-chloro group is expected to be significantly more labile than the C3-bromo group.

| Position of Halogen | Activating Factors | Predicted Reactivity | Leaving Group |

|---|---|---|---|

| C2-Chlorine | Ortho to C3-Br, Para to C5-NO2 (relative to ring N), Activated by ring N | High | Chloride (Cl-) |

| C3-Bromine | Meta to C5-NO2, Less activated position | Low | Bromide (Br-) |

The nitro group (NO₂) is generally considered a poor leaving group in SNAr reactions compared to halogens. Its displacement requires a highly activated substrate and often harsh reaction conditions. stackexchange.com While not common, the displacement of a nitro group from an electron-deficient aromatic ring by a potent nucleophile has been documented. For instance, in methyl 3-nitropyridine-4-carboxylate, a nitro group is displaced by fluoride (B91410) using cesium fluoride. stackexchange.com

For 2-Bromo-3-chloro-4-methyl-5-nitropyridine, the presence of two good halogen leaving groups at activated or potentially reactive positions makes the displacement of the nitro group highly unlikely under standard nucleophilic substitution conditions. Any nucleophilic attack would overwhelmingly favor the displacement of a halide, particularly the chloride at the C2 position.

The regioselectivity of SNAr reactions is controlled by the stabilization of the intermediate Meisenheimer complex. The negative charge of this intermediate is stabilized by resonance, and this stabilization is most effective when the charge can be delocalized onto the electronegative atoms of the ring nitrogen and the electron-withdrawing nitro group. wikipedia.orglibretexts.org

For a pyridine ring containing a C5-nitro group, the positions ortho (C4, C6) and para (C2) to the nitro group are electronically activated.

Attack at C2 (para-position): This position is activated by both the ring nitrogen and the C5-nitro group. The negative charge of the intermediate can be effectively delocalized onto both the ring nitrogen and the oxygen atoms of the nitro group. This makes the C2 position a highly favored site for nucleophilic attack.

Attack at C3 (meta-position): This position is not directly activated by the nitro group, as the negative charge in the corresponding Meisenheimer complex cannot be delocalized onto the nitro group through resonance. libretexts.org

Therefore, for the structural analogue 3-Bromo-2-chloro-4-methyl-5-nitropyridine , the attack is highly specific to the C2 position, leading to the displacement of the chloro substituent.

Reduction Reactions of the Nitro Group to Amine Functionality

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. For substrates containing sensitive groups like aryl halides, chemoselectivity is crucial to avoid undesired side reactions such as hydrodehalogenation. nih.gov A variety of methods are available for the selective reduction of nitroarenes in the presence of halogens. organic-chemistry.orgwikipedia.org

Catalytic transfer hydrogenation or direct hydrogenation are common methods. The choice of catalyst is critical; for instance, palladium on carbon (Pd/C) can sometimes cause dehalogenation, whereas catalysts like sulfided platinum or Raney nickel are often more selective for preserving the C-Halogen bonds. nih.govnih.govcommonorganicchemistry.com

Chemical reduction methods also offer high chemoselectivity. Reagents such as iron powder in acetic or hydrochloric acid, tin(II) chloride (SnCl₂), and sodium hydrosulfite are effective for reducing nitro groups while leaving aryl chlorides and bromides intact. commonorganicchemistry.com These methods are widely applicable to functionalized nitroarenes and heteroaromatics. nih.govsci-hub.se

| Reagent/System | General Conditions | Selectivity Notes |

|---|---|---|

| Fe / CH3COOH or HCl | Acidic, aqueous/alcoholic solvent | Excellent selectivity for preserving C-Cl and C-Br bonds. commonorganicchemistry.com |

| SnCl2 · 2H2O | Acidic or alcoholic solvent | Mild and selective; tolerates many functional groups. commonorganicchemistry.com |

| H2, Sulfided Pt/C | Low temperature and pressure | Reduces nitro groups in the presence of activated heteroaryl halides with minimal hydrodehalogenation. nih.gov |

| N2H4·H2O, Pd/C | Room temperature, MeOH | Can selectively reduce nitro groups while preserving C-Br and C-I bonds at lower temperatures. nih.gov |

| H2, Raney Nickel | Various solvents | Often preferred over Pd/C to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

Transformations of the Methyl Group

The methyl group attached to the pyridine ring can be oxidized to a carboxylic acid. This transformation typically requires strong oxidizing agents and often harsh conditions due to the stability of the pyridine ring. acs.orglibretexts.org The position of the methyl group can influence its reactivity.

Classical methods for the oxidation of methylpyridines (picolines) involve reagents like potassium permanganate (B83412) (KMnO₄) or nitric acid at elevated temperatures. acs.org Another approach involves oxidation with a halogen, such as chlorine, in an aqueous solution under the influence of actinic radiation. google.com These methods convert the methyl group into a carboxyl group.

More recently, catalytic methods have been developed for a more selective and milder oxidation. For example, N-hydroxyphthalimide (NHPI) combined with cobalt(II) and/or manganese(II) salts can catalyze the selective aerobic oxidation of methylpyridines to the corresponding pyridinecarboxylic acids under an oxygen or air atmosphere. researchgate.net

| Reagent/System | Product | Typical Conditions |

|---|---|---|

| Potassium Permanganate (KMnO4) | Pyridinecarboxylic acid | Aqueous, heat. acs.org |

| Nitric Acid (HNO3) | Pyridinecarboxylic acid | High temperature. researchgate.net |

| Cl2 / H2O / UV light | Pyridinecarboxylic acid | Elevated temperature. google.com |

| N-Hydroxyphthalimide (NHPI) / Co(II) / O2 | Pyridinecarboxylic acid | Catalytic, 100-150 °C. researchgate.net |

| Chromic Acid (CrO3/H2SO4) | Pyridinecarboxylic acid | Strongly acidic, heat. libretexts.org |

Alkylation and Condensation Reactions

While specific literature on the alkylation and condensation reactions of this compound is not extensively documented, the reactivity of related nitropyridine systems provides valuable insights. For instance, the presence of the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, a principle that can be extended to understand its potential reactivity in alkylation and condensation processes. In a related context, the synthesis of a positional isomer, 3-bromo-2-chloro-4-methyl-5-nitropyridine, has been reported, highlighting the chemical accessibility of such substituted nitropyridines. nih.gov

Alkylation of nitropyridines can also be achieved via Vicarious Nucleophilic Substitution (VNS), a powerful method for C-H functionalization in electron-deficient aromatic systems. nih.govwikipedia.org This reaction typically involves the reaction of a nitro-activated arene with a carbanion bearing a leaving group at the α-position. nih.gov The process proceeds through the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of the leaving group to afford the alkylated product. nih.govwikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of both bromo and chloro substituents on the pyridine ring of this compound makes it an excellent candidate for various transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, widely used for the formation of biaryl structures. libretexts.orgepo.orggoogle.comwikipedia.orgorganic-chemistry.orgnih.govlibretexts.org The general mechanism involves an oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Given the differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed reactions (C-Br bonds are generally more reactive), selective coupling at the 2-position (bromine) of this compound would be anticipated. This selectivity allows for the stepwise introduction of different substituents. For instance, a Suzuki-Miyaura reaction with an arylboronic acid would be expected to initially form a 2-aryl-3-chloro-4-methyl-5-nitropyridine derivative. The remaining chloro group could then potentially undergo a second cross-coupling reaction under more forcing conditions.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 3-Chloro-4-methyl-5-nitro-2-phenylpyridine |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3-Chloro-2-(4-methoxyphenyl)-4-methyl-5-nitropyridine |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 3-Chloro-4-methyl-5-nitro-2-(thiophen-2-yl)pyridine |

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgscispace.comnumberanalytics.comorganic-chemistry.orgyoutube.com This reaction has become a powerful tool for the synthesis of anilines and their derivatives. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond in this compound would likely lead to selective amination at the 2-position. This would provide access to a range of 2-amino-3-chloro-4-methyl-5-nitropyridine derivatives.

Table 2: Hypothetical Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst | Ligand | Base | Expected Product |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | 4-(3-Chloro-4-methyl-5-nitropyridin-2-yl)morpholine |

| 2 | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | N-(3-Chloro-4-methyl-5-nitropyridin-2-yl)aniline |

| 3 | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | N-(Benzyl)-3-chloro-4-methyl-5-nitropyridin-2-amine |

This table is illustrative and based on general knowledge of Buchwald-Hartwig amination reactions.

Other Cross-Coupling Methodologies (e.g., Heck, Sonogashira)

The Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, offers a route to substituted alkenes. organic-chemistry.orgnih.govorganic-chemistry.orgorganic-chemistry.orgresearchgate.netlibretexts.orgmdpi.com The Sonogashira coupling, on the other hand, involves the palladium- and copper-cocatalyzed reaction of an aryl or vinyl halide with a terminal alkyne, yielding substituted alkynes. organic-chemistry.orgresearchgate.netwikipedia.orgsoton.ac.ukrsu.lvscirp.orgresearchgate.net

For this compound, both the Heck and Sonogashira reactions would be expected to proceed selectively at the more reactive C-Br bond. This would allow for the introduction of alkenyl and alkynyl functionalities at the 2-position of the pyridine ring, further expanding the synthetic utility of this compound. For example, Sonogashira coupling of 2-bromo-5-nitropyridine (B18158) with terminal acetylenes has been reported to yield substituted 5-nitro-2-ethynylpyridines. researchgate.net

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitropyridine Systems

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a unique reaction that allows for the formal substitution of a hydrogen atom in an electron-deficient aromatic ring by a nucleophile. wikipedia.org This reaction is particularly effective in nitro-activated systems, including nitropyridines. nih.govwikipedia.orgscispace.comorganic-chemistry.orgrsc.orgresearchgate.net

Mechanistic Insights into VNS on Nitropyridines

The mechanism of the VNS reaction on nitropyridines involves the initial addition of a carbanion, which contains a leaving group on the carbanionic carbon, to an electron-deficient position on the pyridine ring. nih.govwikipedia.org This addition forms a σ-adduct, often referred to as a Meisenheimer adduct. wikipedia.org The key step of the VNS reaction is the subsequent base-induced β-elimination of the leaving group from the newly introduced substituent, which leads to the restoration of aromaticity and the formation of the substituted product. nih.govwikipedia.org

In the case of this compound, the nitro group strongly activates the C6 position for nucleophilic attack. Therefore, a VNS reaction would be expected to introduce a substituent at this position. The presence of the methyl group at C4 and the chloro group at C3 might sterically influence the approach of the nucleophile. Mechanistic studies on other nitropyridines have shown that steric hindrance can play a significant role in the outcome of the reaction, sometimes leading to the isolation of the intermediate Meisenheimer adduct if the elimination step is disfavored. nih.gov

Scope and Limitations for Alkylation Reactions via VNS

The Vicarious Nucleophilic Substitution (VNS) of hydrogen stands as a significant method for the C-H alkylation of electron-deficient aromatic and heteroaromatic compounds, such as nitropyridines. nih.govorganic-chemistry.org This reaction pathway allows for the introduction of alkyl groups onto the pyridine ring, a transformation that is often challenging using classical methods like Friedel-Crafts alkylation due to the electron-withdrawing nature of the ring nitrogen and the nitro group. nih.govresearchgate.net The VNS reaction typically proceeds through the addition of a carbanion, stabilized by a leaving group at the α-position, to an electrophilic position on the nitroarene. This is followed by a base-induced β-elimination of the leaving group to afford the alkylated product. nih.govacs.org

For this compound, the strong electron-withdrawing effect of the nitro group at the C-5 position, combined with the inherent electron deficiency of the pyridine ring, activates the molecule for nucleophilic attack. The only available position for the VNS of a hydrogen atom is at C-6, which is ortho to the nitro group. This regioselectivity is a characteristic feature of VNS reactions on nitroarenes, where substitution predominantly occurs at the positions ortho or para to the nitro group. organic-chemistry.org

Scope of Alkylating Agents

The success of the VNS alkylation of this compound is highly dependent on the nature of the carbanion used. Generally, carbanions derived from precursors with primary alkyl groups are more likely to yield the desired alkylated product. acs.org

Successful Alkylating Agents are predicted to include:

Carbanions for simple alkyl groups: Reagents that can introduce methyl or primary alkyl groups are expected to be the most effective. Sulfonyl-stabilized carbanions are commonly employed for this purpose. nih.govresearchgate.net For instance, the carbanion generated from methyl phenyl sulfone would be a suitable candidate for methylation at the C-6 position.

Unbranched primary alkyl carbanions: Carbanions bearing longer, unbranched alkyl chains such as ethyl, propyl, and butyl groups are also anticipated to react, although yields might decrease with increasing chain length due to subtle steric effects. nih.gov

Limitations and Steric Hindrance

The primary limitation for the VNS alkylation of this compound is the significant steric hindrance around the C-6 position. The presence of a bromine atom at C-2 and a chloro atom at C-3, in addition to the methyl group at C-4, creates a sterically congested environment.

The mechanism of VNS involves the formation of an intermediate Meisenheimer-type adduct, which then undergoes a β-elimination step. nih.govresearchgate.net This elimination requires a specific geometry where the newly introduced alkyl group and the adjacent nitro group tend to adopt a coplanar arrangement with the pyridine ring to effectively stabilize the transient negative charge. nih.govacs.org

Key limitations include:

Steric hindrance from the substrate: The bulky substituents on the pyridine ring can sterically impede the approach of the nucleophilic carbanion to the C-6 position. More importantly, they can prevent the necessary conformational changes in the intermediate adduct that are required for the subsequent elimination step.

Branched and secondary carbanions: The use of carbanions with secondary alkyl groups, such as an isopropyl group, is expected to be unsuccessful. acs.org The steric clash between the methyl groups of the isopropyl substituent and the adjacent nitro group (and potentially the pyridine nitrogen) would likely inhibit the planarization required for elimination. nih.govacs.org In such cases, the reaction may stall at the stable, N-protonated Meisenheimer-type adduct stage without proceeding to the final alkylated product. acs.org

Tertiary carbanions: Tertiary carbanions are even more sterically demanding and are not expected to yield any alkylated product.

The following table provides a predictive summary of the scope and limitations of various carbanion precursors for the VNS alkylation of this compound at the C-6 position, based on established principles of the VNS reaction.

| Carbanion Precursor (Example) | Alkyl Group | Predicted Outcome | Rationale |

|---|---|---|---|

| Methyl phenyl sulfone | Methyl | Likely to be successful | Minimal steric hindrance from the methyl group allows for the necessary planarization in the elimination step. |

| Ethyl phenyl sulfone | Ethyl | Likely to be successful | As a primary alkyl group, it is expected to react, though potentially with slightly lower efficiency than the methyl group. nih.gov |

| Isopropyl phenyl sulfone | Isopropyl (Secondary) | Unlikely to be successful | Significant steric hindrance from the branched alkyl group is predicted to prevent the β-elimination step, leading to the formation of a stable adduct instead of the alkylated product. acs.org |

| tert-Butyl phenyl sulfone | tert-Butyl (Tertiary) | Expected to fail | Extreme steric bulk of the tertiary carbanion will likely prevent both the initial nucleophilic addition and the subsequent elimination. |

| Neopentyl phenyl sulfone | Neopentyl (Primary, but branched) | Questionable/Low Yield | While it is a primary carbanion, the steric bulk of the neopentyl group may still hinder the reaction, leading to low yields or failure. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 3 Chloro 4 Methyl 5 Nitropyridine

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Analysis of Functional Group Frequencies (C-Halogen, N-O, C-H)

Further research or the publication of experimental data by the scientific community is required before a comprehensive spectroscopic analysis of 2-Bromo-3-chloro-4-methyl-5-nitropyridine can be compiled.

Distinct Vibrational Modes of the Pyridine (B92270) Ring

The vibrational characteristics of the pyridine ring in this compound are influenced by its unique substitution pattern. The presence of bromo, chloro, methyl, and nitro groups leads to specific shifts in the vibrational frequencies of the pyridine core. While specific experimental data for this compound is not extensively available in public literature, analysis of related substituted pyridines allows for a theoretical assignment of key vibrational modes.

Typically, the C-H stretching vibrations of the pyridine ring are observed in the 3100-3000 cm⁻¹ region. The ring stretching vibrations, which are characteristic of the aromatic system, are expected to appear in the 1600-1400 cm⁻¹ range. The positions of these bands are sensitive to the electronic effects of the substituents. The electron-withdrawing nature of the nitro, bromo, and chloro groups, combined with the electron-donating effect of the methyl group, creates a complex electronic environment that influences these vibrational modes.

In-plane and out-of-plane bending vibrations of the C-H bonds and ring deformation modes occur at lower frequencies. For instance, C-H in-plane bending vibrations are typically found in the 1300-1000 cm⁻¹ region, while out-of-plane bending vibrations are observed below 1000 cm⁻¹. The specific frequencies for this compound would require dedicated experimental investigation using techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy.

Table 1: Predicted Vibrational Modes of the Pyridine Ring in this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H Stretching | 3100 - 3000 |

| Pyridine Ring Stretching | 1600 - 1400 |

| C-H In-plane Bending | 1300 - 1000 |

| C-H Out-of-plane Bending | < 1000 |

Note: This table is based on characteristic frequency ranges for substituted pyridines and is for predictive purposes only. Actual values require experimental verification.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, and ¹⁶O). This precise mass measurement is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a characteristic pattern of daughter ions. This fragmentation pattern provides valuable information about the connectivity of atoms within the molecule. For this compound, fragmentation is expected to occur at the weakest bonds and lead to the loss of stable neutral fragments.

Potential fragmentation pathways could include the loss of the nitro group (NO₂), the bromine atom (Br), or the chlorine atom (Cl). The relative abundance of the resulting fragment ions would depend on the stability of the ions and the neutral species lost. Analyzing this fragmentation pattern allows for the confirmation of the presence and positions of the various substituents on the pyridine ring.

Table 2: Predicted Fragmentation Data for this compound

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| [M]+ | [M - NO₂]+ | NO₂ |

| [M]+ | [M - Br]+ | Br |

| [M]+ | [M - Cl]+ | Cl |

| [M]+ | [M - CH₃]+ | CH₃ |

Note: The specific m/z values and relative intensities would need to be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure and the extent of conjugation.

The pyridine ring itself exhibits π → π* transitions. The presence of the nitro group, a strong chromophore, is expected to cause a significant bathochromic (red) shift in the absorption maximum compared to unsubstituted pyridine. The halogens and the methyl group will also influence the electronic transitions through their inductive and hyperconjugative effects. The resulting UV-Vis spectrum would be a unique fingerprint of the conjugated system of this particular substituted pyridine.

X-ray Crystallography for Solid-State Structure Determination

This technique would confirm the substitution pattern on the pyridine ring and reveal any intermolecular interactions, such as halogen bonding or π-π stacking, that might be present in the crystal lattice. The resulting crystal structure would provide an unambiguous depiction of the molecule's geometry and packing arrangement.

Computational and Theoretical Chemistry Studies on 2 Bromo 3 Chloro 4 Methyl 5 Nitropyridine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the properties of molecules, such as their geometry, electronic structure, and reactivity. For substituted pyridines, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), have proven effective in yielding results that align well with experimental data. nih.govnih.govijesit.com

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. This involves finding the minimum energy structure on the potential energy surface. For a molecule like 2-bromo-3-chloro-4-methyl-5-nitropyridine, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for molecules with rotatable bonds, such as the methyl (-CH₃) and nitro (-NO₂) groups. By rotating these groups and performing geometry optimization at each step, a potential energy surface can be mapped out to identify the most stable conformer (the global minimum) and any other low-energy conformers. The results of such a study would typically be presented in a table comparing the key geometrical parameters of the optimized structure.

Table 1: Exemplar Optimized Geometrical Parameters for this compound (Note: The following data is illustrative of typical DFT calculation outputs for similar molecules, as specific experimental or computational data for this compound is not readily available.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C2-Br | 1.89 | ||

| C3-Cl | 1.74 | ||

| C4-C(CH₃) | 1.51 | ||

| C5-N(NO₂) | 1.48 | ||

| C2-N1-C6 | 117.5 | ||

| C3-C2-Br | 118.2 | ||

| C4-C5-N(NO₂) | 119.5 | ||

| Br-C2-C3-Cl | 0.5 | ||

| C3-C4-C(CH₃)-H | 60.1 |

Electronic Structure Analysis (HOMO-LUMO Gap, Molecular Orbitals)

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept here, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive. For a molecule with electron-withdrawing groups like nitro, bromo, and chloro, a relatively small HOMO-LUMO gap would be anticipated, suggesting a propensity to act as an electrophile.

Table 2: Illustrative Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.2 |

| LUMO Energy | -3.5 |

Electrostatic Potential (ESP) Surface Mapping

A Molecular Electrostatic Potential (ESP) surface map is a visual representation of the charge distribution in a molecule. nih.gov It is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Typically, red represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potentials.

For this compound, the ESP map would likely show a significant negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine (B92270) ring, highlighting these as sites for electrophilic interaction. researchgate.net Conversely, positive potential (blue) might be observed near the hydrogen atoms of the methyl group and potentially on the carbon atoms attached to the electronegative substituents.

Quantum Chemical Modeling of Spectroscopic Data

Computational methods can also predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental spectra or for identifying a compound.

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. Quantum chemical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts are typically calculated relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted chemical shifts with experimental data can confirm the proposed structure or help in the assignment of complex spectra.

Table 3: Representative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)

| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |

|---|---|---|---|

| C2 | 145.2 | H (Methyl) | 2.6 |

| C3 | 130.8 | H6 | 8.9 |

| C4 | 148.5 | ||

| C5 | 140.1 | ||

| C6 | 152.3 |

Simulation of Vibrational Spectra (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. researchgate.net The process involves calculating the second derivatives of the energy with respect to the atomic positions, which gives the force constants for the molecular vibrations.

The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental spectra. scispace.com The simulated IR and Raman spectra can then be used to assign the vibrational modes observed in experimental measurements, providing a detailed understanding of the molecule's vibrational properties.

Table 4: Sample Calculated Vibrational Frequencies and Their Assignments

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

|---|---|---|

| 3105 | 2981 | C-H stretch (pyridine ring) |

| 3010 | 2890 | C-H stretch (methyl group) |

| 1590 | 1526 | C=C/C=N ring stretch |

| 1545 | 1483 | Asymmetric NO₂ stretch |

| 1350 | 1296 | Symmetric NO₂ stretch |

| 1100 | 1056 | C-N stretch |

| 830 | 797 | C-Cl stretch |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms at a molecular level. For this compound, a key area of investigation would be its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring, activated by the strongly electron-withdrawing nitro group and further influenced by the two halogen substituents, is expected to be highly electrophilic.

Density Functional Theory (DFT) calculations are a common and effective method for modeling the reaction pathways of such compounds. researchgate.net These calculations can map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and transition states. For this compound, a nucleophilic attack could potentially occur at the C2 or C6 positions, leading to the displacement of either the bromo or chloro substituent. Computational modeling can predict the regioselectivity of such reactions by comparing the activation barriers for the different possible pathways.

The generally accepted mechanism for SNAr reactions proceeds through a two-step process involving the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. However, some computational studies on similar systems have also proposed concerted mechanisms where the bond formation with the nucleophile and the breaking of the bond with the leaving group occur in a single step. DFT calculations can distinguish between these pathways by locating the relevant stationary points on the potential energy surface. researchgate.net

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction to proceed. Characterizing the geometry and electronic structure of transition states is fundamental to understanding reaction kinetics. For a nucleophilic aromatic substitution on this compound, computational methods can precisely locate the transition state structures for the nucleophilic attack.

These calculations would likely reveal a transition state where the nucleophile is partially bonded to the carbon atom of the pyridine ring, and the carbon-halogen bond is elongated and weakened. The geometry at the attacked carbon atom would be distorted from its initial trigonal planar sp2 hybridization towards a more tetrahedral sp3 hybridization. The negative charge from the incoming nucleophile would be delocalized over the pyridine ring and, most significantly, onto the nitro group, which is crucial for stabilizing the transition state. researchgate.net

To confirm a calculated structure as a true transition state, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate that leads from the reactant to the product.

Below is a hypothetical data table illustrating the kind of geometric parameters that would be determined for a transition state in a nucleophilic attack by a generic nucleophile (Nu-) at the C2 position.

| Parameter | Hypothetical Value |

| C2-Nu Bond Length (Å) | 1.85 |

| C2-Br Bond Length (Å) | 2.20 |

| N1-C2-C3 Bond Angle (°) | 115.0 |

| Imaginary Frequency (cm-1) | -350 |

Note: The data in this table is illustrative and not based on a specific published calculation for this exact molecule.

For the nucleophilic substitution on this compound, DFT calculations would be employed to compute the energies of the reactants, the Meisenheimer intermediate (if the reaction is stepwise), the transition states, and the products. This would allow for a direct comparison of the feasibility of different reaction pathways. For instance, the activation energies for the substitution of the bromo versus the chloro group can be calculated to predict which halogen is a better leaving group in a given reaction.

A hypothetical energetic profile for a stepwise SNAr reaction is presented in the table below, showing the relative energies of the different species involved.

| Species | Hypothetical Relative Energy (kcal/mol) |

| Reactants + Nucleophile | 0.0 |

| First Transition State (TS1) | +15.5 |

| Meisenheimer Intermediate | -5.2 |

| Second Transition State (TS2) | +10.8 |

| Products + Leaving Group | -12.0 |

Note: The data in this table is illustrative and represents a plausible scenario for a stepwise SNAr reaction. It is not derived from specific published research on this compound.

Molecular Dynamics Simulations (if relevant for interactions/conformations)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While DFT is excellent for elucidating reaction mechanisms, MD simulations are particularly useful for understanding the conformational dynamics of a molecule and its interactions with its environment, such as a solvent.

For this compound, MD simulations could be employed to investigate its conformational preferences. For example, the orientation of the nitro group relative to the pyridine ring can be studied. While the nitro group is often depicted as being coplanar with the aromatic ring to maximize resonance stabilization, steric hindrance from the adjacent methyl group might lead to a twisted conformation. MD simulations can explore the potential energy landscape associated with the rotation of the C-N bond of the nitro group and determine the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying solute-solvent interactions. By simulating this compound in a solvent box (e.g., water or an organic solvent), one can analyze the solvation shell around the molecule. This can provide insights into how the solvent molecules arrange themselves around the polar and nonpolar regions of the solute and how they might influence its reactivity. For instance, the hydrogen bonding between a protic solvent and the nitro group could be characterized, which in turn can affect the electrophilicity of the pyridine ring.

While no specific molecular dynamics studies on this compound have been identified, the methodology remains a powerful tool for gaining a deeper understanding of its behavior in a condensed phase.

Synthetic Utility and Applications of 2 Bromo 3 Chloro 4 Methyl 5 Nitropyridine As a Versatile Building Block

Design and Synthesis of Advanced Heterocyclic Systems

The unique arrangement of reactive sites on the 2-Bromo-3-chloro-4-methyl-5-nitropyridine scaffold enables its use in the synthesis of advanced heterocyclic structures, including complex polycyclic systems.

The presence of vicinal halogen substituents, coupled with the other functional groups on the pyridine (B92270) ring, presents opportunities for the synthesis of fused polycyclic systems through intramolecular cyclization reactions. Although specific examples starting directly from this compound are not extensively documented in readily available literature, the general strategy is well-established in heterocyclic chemistry.

This process typically involves a two-step sequence:

Nucleophilic Substitution or Cross-Coupling: One of the halogen atoms, typically the more reactive one, is displaced by a nucleophile or undergoes a metal-catalyzed cross-coupling reaction. The introduced substituent is chosen to contain a functional group that can subsequently react with the remaining halogen or another position on the ring.

Intramolecular Cyclization: The newly introduced side chain is then induced to react with another part of the molecule, forming a new ring fused to the original pyridine core.

The reactivity of the halogens is key. For instance, the chloro group at the 2-position can be selectively displaced by a suitable nucleophile. If this nucleophile contains a group capable of a subsequent cyclization with the bromo substituent at the 3-position, a fused five- or six-membered ring can be formed. Such strategies are pivotal in creating novel heterocyclic scaffolds that are often explored for their biological activities.

Table 1: Potential Intramolecular Cyclization Strategies

| Step | Reaction Type | Position of Initial Reaction | Potential Cyclization Partner | Resulting Fused Ring System |

| 1 | Nucleophilic Aromatic Substitution | C2-Cl | A side chain with a terminal amine or thiol | Pyrido-fused diazoles or thiazoles |

| 2 | Palladium-catalyzed Coupling | C3-Br | A side chain with a terminal alkyne or alkene | Pyrido-fused furans or pyrroles |

The nitrogen atom in the pyridine ring of this compound is nucleophilic and can be alkylated to form quaternary ammonium (B1175870) salts. This is a fundamental reaction of pyridine and its derivatives. The reaction involves treating the pyridine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or an alkyl sulfate (B86663).

The formation of a pyridinium (B92312) salt significantly alters the electronic properties of the molecule. It increases its solubility in polar solvents and further activates the pyridine ring towards nucleophilic attack. While specific studies detailing the quaternization of this particular compound are not prominent, the reaction is a standard transformation for nitropyridines. ntnu.nonih.gov The resulting quaternary salts can be used as ionic liquids, phase-transfer catalysts, or as intermediates where the positive charge influences subsequent reaction pathways.

Role in the Synthesis of Precursors for Functional Molecules

Due to its array of functional groups, this compound serves as an excellent starting scaffold for molecules designed for a wide range of research applications.

In drug discovery and development, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The substituted pyridine core is considered such a scaffold. mdpi.com this compound embodies the qualities of a versatile chemical scaffold, providing a robust platform for generating libraries of compounds for biological screening.

The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective modifications using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). For example, a related compound, 3-bromo-5-chloro-pyridine, has been used as an intermediate in the synthesis of azatetralones, where the halogen atoms serve as handles for carbon-carbon bond formation via Grignard reagents. google.com This highlights how such scaffolds are employed to construct complex molecular frameworks. Researchers can systematically modify each position to explore the structure-activity relationship (SAR) of the resulting derivatives in various biological assays.

The nitro group at the 5-position is a key synthetic feature, often serving as a "latent" or protected form of an amino group. The reduction of a nitro group to a primary amine is one of the most reliable and widely used transformations in organic synthesis. ntnu.no This conversion dramatically changes the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating and introduces a highly versatile nucleophilic center.

The reduction can be achieved using various methods, with the choice of reagent depending on the presence of other sensitive functional groups in the molecule. ntnu.no Common methods include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.

Metal/Acid Reduction: Using metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid or acetic acid.

Once the nitro group is reduced to an amine, the resulting 2-bromo-3-chloro-4-methyl-5-aminopyridine can undergo a vast array of subsequent reactions. The amino group can be acylated, alkylated, diazotized to introduce other functionalities, or used as a directing group for further electrophilic substitutions on the ring. This two-step sequence of introducing a nitro group and then reducing it is a cornerstone strategy for the synthesis of highly substituted anilines and amino-heterocycles. ntnu.no

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Advantages |

| H₂, Pd/C | Hydrogen gas, solvent (e.g., Ethanol, Ethyl Acetate) | Clean reaction, high yield |

| Fe, HCl/AcOH | Iron powder in acidic medium | Cost-effective, suitable for large scale |

| SnCl₂, HCl | Tin(II) chloride in hydrochloric acid | Mild conditions, good chemoselectivity |

| Na₂S₂O₄ | Sodium dithionite (B78146) in aqueous solution | Useful for sensitive substrates |

Development of Novel Organic Reagents

While this compound is primarily utilized as a structural building block rather than a standalone reagent, its derivatives have the potential to be converted into specialized reagents. For instance, through a halogen-metal exchange reaction, typically at the more reactive bromine site, the compound could be transformed into a pyridyl-based organometallic reagent, such as an organolithium or Grignard reagent.

Such a reagent would be a powerful tool for introducing the substituted nitropyridine moiety into other molecules via nucleophilic addition or cross-coupling reactions. This transformation would invert the electronic role of the carbon atom at the 3-position from an electrophilic center (in the starting halide) to a nucleophilic one (in the organometallic reagent). This "umpolung" or reversal of polarity is a fundamental concept in organic synthesis that significantly broadens the range of possible molecular connections. The development of such bespoke reagents from readily available precursors like this compound is crucial for the efficient synthesis of novel and complex target molecules.

Future Perspectives and Emerging Research Avenues for Polyfunctionalized Pyridines

The field of pyridine chemistry is continuously evolving, driven by the demand for novel molecules in medicine and technology. Several key research areas are poised to shape the future utility of complex building blocks like this compound.

One of the most significant emerging avenues is the development of novel synthetic methodologies for late-stage functionalization. Techniques that allow for the precise modification of complex, drug-like molecules without requiring de novo synthesis are highly sought after. innovations-report.com Recent breakthroughs in C-H functionalization, which allow for the direct conversion of carbon-hydrogen bonds into new functional groups, are particularly promising. Applying these methods to polyfunctionalized pyridines could unlock new chemical space by enabling modifications at positions that are difficult to access through traditional methods, such as the challenging "meta-position". innovations-report.comacs.org

There is also a strong push towards "green" and more sustainable chemical synthesis. Future research will likely focus on replacing harsh reagents and reaction conditions with more environmentally benign alternatives. This includes the use of heterogeneous nanocatalysts that can be easily recovered and recycled, as well as the application of photochemical methods that use light to drive chemical reactions, often with high selectivity and under mild conditions. researchgate.netmdpi.combcrcp.ac.in

In drug discovery, the focus continues to be on creating molecules with high potency and selectivity to minimize side effects. Polyfunctionalized pyridines are ideal scaffolds for exploring structure-activity relationships (SAR) in detail. nih.gov By systematically modifying each functional group on the pyridine ring, chemists can fine-tune the pharmacological properties of a lead compound. The development of pyridine-fused heterocyclic systems is a particularly active area, as these rigid, three-dimensional structures can interact with biological targets in highly specific ways. nih.gov

Finally, the application of computational chemistry and machine learning is set to accelerate the discovery of new pyridine-based molecules. In silico screening can predict the properties and biological activities of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Bromo-3-chloro-4-methyl-5-nitropyridine with high regiochemical control?

- Methodological Answer : Sequential halogenation and nitration of pyridine derivatives are commonly employed. For example, bromination at the 2-position can be achieved using PBr₃ or Br₂ in acetic acid, followed by chlorination (e.g., Cl₂/FeCl₃) at the 3-position. Nitration at the 5-position typically requires mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1) and confirm regiochemistry using ¹H/¹³C NMR (e.g., NOESY for spatial proximity analysis) .

Q. How can the purity of this compound be verified after synthesis?

- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%). Confirm structural integrity via FT-IR (C-Br stretch ~550 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) and high-resolution mass spectrometry (HRMS). Cross-reference melting point data with literature values (e.g., similar nitropyridines in report mp 160–210°C) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model electronic effects. Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the bromine at C2 may exhibit higher reactivity in Suzuki-Miyaura couplings due to lower bond dissociation energy, as suggested by analogous compounds in and .

Q. How do steric and electronic effects of substituents influence the stability of this compound under acidic conditions?

- Methodological Answer : Perform accelerated stability studies in HCl/EtOH (0.1–1 M) at 40–60°C. Monitor degradation via LC-MS; the nitro group at C5 may undergo partial reduction to NH₂ under strong acid, while the methyl group at C4 stabilizes the ring via hyperconjugation. Compare with stability data for 5-Bromo-2-chloro-3-nitropyridine in , which decomposes above 100°C .

Q. What strategies mitigate competing side reactions during nucleophilic aromatic substitution (NAS) of this compound?

- Methodological Answer : Use bulky ligands (e.g., XPhos) to suppress dehalogenation at C2. Optimize solvent polarity (DMF > DMSO) and temperature (80–120°C) to favor substitution at the more electron-deficient C3-Cl position. highlights similar regioselectivity in phosphonylation reactions of bromochloropyridines .

Data Contradiction and Validation

Q. How should conflicting literature data on the solubility of this compound in polar aprotic solvents be resolved?

- Methodological Answer : Conduct solubility tests in DMSO, DMF, and acetonitrile (20–80 mg/mL) using gravimetric analysis. Conflicting reports may arise from impurities (e.g., residual Br⁻ or Cl⁻ ions). Validate via ICP-OES and compare with purity thresholds in (>98% GC/HPLC) .

Safety and Handling in Research Settings

Q. What precautions are critical when handling this compound in high-temperature reactions?

- Methodological Answer : Use explosion-proof equipment due to nitro group instability (H200 hazard). Monitor thermal decomposition via TGA-DSC; reports exothermic decomposition above 145°C. Always work under inert atmosphere (N₂/Ar) and wear flame-resistant PPE .

Analytical Techniques

Q. Which spectroscopic methods best differentiate positional isomers of bromo-chloro-nitropyridines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.